6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one
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Overview
Description
The trifluoromethoxy (OCF3) group is a fluorinated structural motif that exhibits unique physicochemical characteristics . Incorporation of these substituents into organic molecules is a highly desirable approach used in medicinal chemistry and drug discovery processes to alter the properties of a parent compound .
Synthesis Analysis
Methods for direct C-H trifluoromethoxylation of arenes and heteroarenes are rare, despite the importance of trifluoromethoxylated compounds for pharmaceuticals, agrochemicals, and material sciences . The reaction is mediated by silver salts under mild reaction conditions, exhibiting broad substrate scope and wide functional-group compatibility .Molecular Structure Analysis
The trifluoromethoxy group can be seen as a methoxy group whose hydrogen atoms are replaced by fluorine atoms . This group is often attached to the rest of the molecule by a bridging oxygen atom .Physical and Chemical Properties Analysis
The trifluoromethoxy group is known for its outstanding electronegativity and high lipophilicity . These properties make it a valuable addition to organic molecules, particularly in the field of medicinal chemistry.Scientific Research Applications
Antioxidant Activity Assessment Methods
A review highlights various tests used to determine antioxidant activity, emphasizing the importance of fluorinated compounds in enhancing the solubility and stability of antioxidants. These methods, including ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, DPPH, and electrochemical (bio)sensors, are essential in antioxidant analysis or determining the antioxidant capacity of complex samples. Such assays could potentially be applied in studying the antioxidant effects of fluorinated compounds like "6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-one" (Munteanu & Apetrei, 2021).
Trifluoromethanesulfonic Acid in Organic Synthesis
Trifluoromethanesulfonic acid, sharing the trifluoromethoxy functional group's fluorinated aspect, is utilized in organic synthesis for electrophilic aromatic substitution reactions and the synthesis of carbo- and heterocyclic structures. This suggests the role of fluorinated groups in enhancing reactivity and stability in organic compounds, potentially relevant to the applications of "this compound" in synthetic chemistry (Kazakova & Vasilyev, 2017).
Biodegradation of Fluorinated Compounds
Research on the biodegradation of fluorinated substances, including those with trifluoromethoxy groups, explores the environmental fate and degradation processes of these compounds. Such studies are critical for understanding the ecological impact and potential bioremediation strategies for fluorinated organics, which might include compounds like "this compound" (Frömel & Knepper, 2010).
Environmental and Health Risks of Fluorinated Alternatives
A comprehensive review of the sources, environmental distribution, and toxicology of novel fluorinated alternatives emphasizes the need for understanding the health and ecological impacts of such compounds. This includes examining the persistence, bioaccumulation, and toxicity of fluorinated compounds, potentially relevant for assessing the environmental safety and health implications of "this compound" (Wang et al., 2019).
Strategic Placement of Trifluoromethyl Groups in Drug Design
A review discusses the impact of trifluoromethyl groups on the pharmacodynamic and pharmacokinetic properties of antitubercular agents. While not directly related to "this compound," this illustrates the broader relevance of fluorinated groups in enhancing drug properties, which could inform the development of new compounds with improved efficacy and safety profiles (Thomas, 1969).
Mechanism of Action
Target of Action
It is structurally related to riluzole , a neuroprotective drug used for the treatment of amyotrophic lateral sclerosis (ALS). Riluzole has been shown to modulate glutamate neurotransmission by inhibiting both glutamate release and postsynaptic glutamate receptor signaling . It also inhibits voltage-gated sodium channels .
Mode of Action
Riluzole modulates glutamate neurotransmission by inhibiting both glutamate release and postsynaptic glutamate receptor signaling . It also inhibits voltage-gated sodium channels .
Biochemical Pathways
Riluzole, a structurally related compound, is known to affect glutamate neurotransmission . Glutamate is a major excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in several neurological disorders .
Pharmacokinetics
For instance, Riluzole, a structurally related compound, is well-tolerated and has an elimination half-life of 7 to 8 hours . It is mainly excreted unchanged in the urine .
Result of Action
Riluzole has been shown to be neuroprotective by suppressing astrocytosis .
Action Environment
The stability and efficacy of structurally related compounds like riluzole might be influenced by factors such as temperature, ph, and the presence of other substances .
Future Directions
The development of methods for the synthesis of trifluoromethoxylated compounds has been an area of great interest . The introduction of trifluoromethoxy groups into arenes and heteroarenes is of paramount importance in organic molecules because of their outstanding electronegativity and high lipophilicity . Therefore, future research will likely continue to explore and refine methods for incorporating trifluoromethoxy groups into various organic compounds.
Properties
IUPAC Name |
6-(trifluoromethoxy)-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)15-7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USUMKWGNHPAWFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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